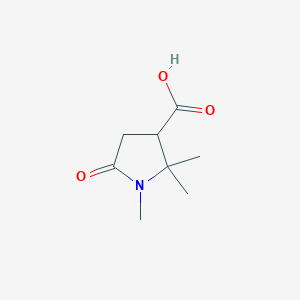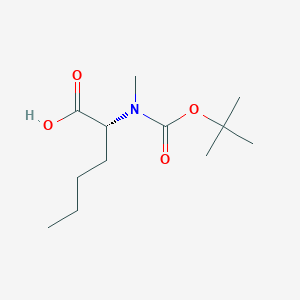
3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride
Descripción general
Descripción
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14BrCl2NO . It has a molecular weight of 327.05 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position .
Physical And Chemical Properties Analysis
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a white to pale yellow powder .
Aplicaciones Científicas De Investigación
Metabolic Activity in Obesity Studies
Research on similar compounds, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has shown significant results in obesity studies. Specifically, its chronic administration in obese rats led to reduced food intake and weight gain, alongside an increase in free fatty acid concentration. These findings underline the compound's potential in metabolic activity research related to obesity and weight management (Massicot, Steiner, & Godfroid, 1985).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure of related compounds like 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) has been characterized through various techniques, including single crystal X-ray diffraction and FTIR spectrum. This compound's crystal structure provides valuable insights into the atomic and molecular arrangements, which are crucial for understanding the chemical properties and potential applications of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Polymorphism in Local Anaesthetic Drugs
The study of local anaesthetic drugs, including those with structural similarities to 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride, offers insights into crystal polymorphism. Characterization through thermal analysis, vibrational spectroscopic methods, and solid-state NMR contributes to understanding the physicochemical properties, stability, and molecular-level mobility of these compounds, potentially informing their application in medical and pharmaceutical contexts (Schmidt, 2005).
Propiedades
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCQXIEBIMQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)





![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)




![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)